molecular formula C20H19NO2 B2842992 N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1798525-74-2

N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2842992
CAS No.: 1798525-74-2
M. Wt: 305.377
InChI Key: QNRJFEWIZMVRCV-UHFFFAOYSA-N
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Description

N-(1-(Furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring a furan-substituted propan-2-ylamine moiety.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-15(13-16-11-12-23-14-16)21-20(22)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRJFEWIZMVRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The biphenyl moiety is efficiently constructed via palladium-catalyzed cross-coupling. For example, 4-bromobenzoic acid reacts with phenylboronic acid under Suzuki conditions:
Reagents : Pd(PPh₃)₄ (1 mol%), Na₂CO₃ (2 eq.), ethanol/water (3:1).
Conditions : 80°C, 12 h.
Yield : 85–92%.

Alternative Routes

  • Ullmann Coupling : Copper-catalyzed coupling of iodobenzene with 4-iodobenzoic acid (60–70% yield).
  • Grignard Reaction : Less favored due to lower regioselectivity.

Synthesis of 1-(Furan-3-yl)propan-2-amine

Reductive Amination of Furan-3-ylacetone

Furan-3-ylacetone undergoes reductive amination with ammonium acetate:
Reagents : NH₄OAc, NaBH₃CN, MeOH.
Conditions : RT, 6 h.
Yield : 70–75%.

Nitrile Reduction Pathway

Furan-3-ylacetonitrile is reduced to the primary amine using LiAlH₄:
Reagents : LiAlH₄ (2 eq.), THF.
Conditions : Reflux, 4 h.
Yield : 65%.

Challenges and Optimization

  • Steric Hindrance : Bulky furan substituents reduce reaction rates in reductive amination.
  • Catalytic Hydrogenation : Using Ir/(S,S)-f-Binaphane catalysts improves enantioselectivity (up to 90% ee) for chiral analogs.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activation of biphenyl-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Reagents : EDC (1.2 eq.), HOBt (1.1 eq.), DMF.
Conditions : 0°C → RT, 12 h.
Yield : 88–92%.

Acid Chloride Route

Biphenyl-4-carbonyl chloride reacts with 1-(furan-3-yl)propan-2-amine:
Reagents : NEt₃ (2 eq.), CH₂Cl₂.
Conditions : 0°C → RT, 6 h.
Yield : 78%.

Comparative Analysis of Coupling Methods

Method Reagents Solvent Yield (%) Purity (%)
EDC/HOBt EDC, HOBt, DMF DMF 92 98
Acid Chloride ClCOCl, NEt₃ CH₂Cl₂ 78 95
HATU HATU, DIPEA DMF 90 97

Key Insight : EDC/HOBt offers superior yield and purity compared to acid chloride methods, with fewer side products.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (hexane/EtOAc 3:1) removes unreacted starting materials.
  • Recrystallization : Ethanol/water (7:3) yields crystalline product (mp 148–150°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, biphenyl-H), 7.72 (d, J = 8.4 Hz, 2H), 7.60–7.45 (m, 4H), 7.30 (s, 1H, furan-H), 6.40 (s, 1H, furan-H), 4.10 (m, 1H, CH), 2.90 (dd, J = 13.6, 6.8 Hz, 1H), 2.75 (dd, J = 13.6, 6.8 Hz, 1H), 1.25 (d, J = 6.8 Hz, 3H, CH₃).
  • HRMS : [M+H]⁺ calc. for C₂₀H₁₈NO₂: 316.1338; found: 316.1335.

Scale-Up Considerations and Industrial Feasibility

Cost Analysis

  • EDC/HOBt Coupling : Higher reagent costs (~$120/mol) but better yields.
  • Suzuki Coupling : Pd catalysts contribute to 40% of total synthesis cost.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23 (ideal: <10).
  • E-Factor : 18 (solvent waste dominates).

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.

    Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

The target compound’s furan-propan-2-ylamine substituent distinguishes it from other biphenyl carboxamides. Key comparisons include:

Compound Amine Substituent Molecular Weight logP Key Features
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) Cyclooctyl ~321.4 ~4.2 Bulky aliphatic group; moderate yield (50%).
N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (Y030-2401) Thiazol-2-yl 280.35 4.005 Thiazole heterocycle (sulfur atom); higher logP due to lipophilic sulfur.
N-(2-Ethynylphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (1l) 2-Ethynylphenyl + methyl ~295.3 ~3.8 Rigid ethynyl group; potential for π-π stacking.
Target Compound 1-(Furan-3-yl)propan-2-yl ~319.4* ~3.2* Furan oxygen enhances polarity; moderate hydrophobicity.

*Estimated based on structural analogs.

Key Observations :

  • The furan group confers lower logP compared to thiazole-containing analogs (e.g., Y030-2401) due to oxygen’s electronegativity and reduced lipophilicity .
  • Bulky substituents like cyclooctyl (Compound 7) may hinder membrane permeability but improve target specificity .
Electronic and Steric Effects
  • Furan vs. Fluorine/Methoxy Groups : Fluorinated analogs (e.g., 2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide, 19a) exhibit electron-withdrawing effects that enhance metabolic stability but reduce solubility. The furan ring’s oxygen provides resonance stabilization and moderate polarity, balancing solubility and binding affinity .
  • Heterocyclic vs. Aromatic Substituents : Thiazole (Y030-2401) and indole derivatives (e.g., N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide) introduce nitrogen/sulfur atoms that influence hydrogen-bonding networks, whereas furan’s oxygen may engage in weaker dipole interactions .

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a combination of a furan ring and a biphenyl structure with a carboxamide functional group. The molecular formula is C20H19NO2C_{20}H_{19}NO_2, and it has a molecular weight of 305.4 g/mol. The specific arrangement of these components contributes to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC20H19NO2C_{20}H_{19}NO_2
Molecular Weight305.4 g/mol
Structure FeaturesFuran + Biphenyl + Carboxamide

Targets of Action

Currently, the specific biological targets of this compound remain largely unidentified. Ongoing research aims to elucidate these targets, which may include various enzymes and receptors involved in inflammatory and cancerous processes.

Mode of Action

The compound's mode of action is hypothesized to involve interactions with key biological pathways. The carboxamide group may facilitate hydrogen bonding with biological macromolecules, while the furan ring can participate in electrophilic reactions due to its electron-rich nature. This dual functionality suggests potential for diverse interactions within cellular environments.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Anticancer Properties : Studies have demonstrated that derivatives of biphenyl compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Comparative Biological Activity

The following table summarizes the biological activities of similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundFuran + Biphenyl + CarboxamideAnti-inflammatory, Anticancer
N-(4-fluorophenyl)-N'-(furan-3-yl)ureaFuran + FluorophenylAnti-inflammatory
N-benzoyl-N'-(furan-3-yl)hydrazineFuran + HydrazineAnticancer
N-(1-naphthalenyl)-N'-(furan-3-yl)ureaFuran + NaphthaleneVaries

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Antitumor Activity : A study reported that derivatives with similar structural motifs exhibited IC50 values ranging from 0.20 to 2.58 μM against various cancer cell lines including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .
  • Mechanism-Based Approaches : Research into related heterocyclic compounds has shown that modifications can significantly enhance their bioactivity, suggesting that systematic structural optimization could yield more potent derivatives .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are still under investigation. These properties are crucial for determining the bioavailability and therapeutic efficacy of the compound.

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